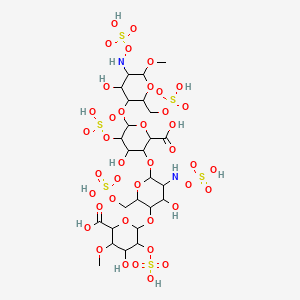
Orgaran-heparan sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orgaran-heparan sulfate is a complex linear polysaccharide belonging to the glycosaminoglycan family. It is closely related to heparin and is composed of repeating disaccharide units. These units typically consist of glucuronic acid and N-acetylglucosamine. This compound is found in various tissues and plays a crucial role in numerous biological processes, including cell signaling, blood coagulation, and viral infection pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orgaran-heparan sulfate involves the polymerization of monosaccharide units through glycosidic bonds. The process typically starts with the preparation of glucuronic acid and N-acetylglucosamine. These monosaccharides are then activated using specific reagents to form glycosidic linkages. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid and controlled temperature settings to ensure the formation of the desired polysaccharide chain.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from animal tissues, particularly from the intestinal mucosa of pigs. The extraction process includes enzymatic digestion to release the polysaccharide chains, followed by purification steps such as ion-exchange chromatography and precipitation. The final product is then subjected to rigorous quality control to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Orgaran-heparan sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction reactions typically involve the conversion of carbonyl groups back to hydroxyl groups, using agents such as sodium borohydride.
Substitution: This includes the replacement of specific functional groups with others, such as the sulfation of hydroxyl groups to form sulfate esters.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfur trioxide-pyridine complex in dimethylformamide.
Major Products
The major products formed from these reactions include various sulfated derivatives of this compound, which have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Orgaran-heparan sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosaminoglycan interactions and to develop new synthetic methods for polysaccharides.
Biology: Plays a crucial role in cell signaling pathways, including those involved in development and disease.
Medicine: Used as an anticoagulant in clinical settings and has potential therapeutic applications in cancer treatment and viral infections.
Industry: Employed in the production of biomaterials and as a component in drug delivery systems
Mechanism of Action
Orgaran-heparan sulfate exerts its effects through interactions with various proteins and receptors on the cell surface. It binds to growth factors, enzymes, and adhesion molecules, modulating their activities. The molecular targets include fibroblast growth factors and heparanase, which are involved in processes such as angiogenesis, cell proliferation, and metastasis. The pathways influenced by this compound include the Wnt signaling pathway and the coagulation cascade .
Comparison with Similar Compounds
Orgaran-heparan sulfate is often compared with other glycosaminoglycans such as heparin, chondroitin sulfate, and dermatan sulfate. While all these compounds share a common polysaccharide backbone, they differ in their sulfation patterns and biological activities. This compound is unique due to its specific sulfation pattern, which allows it to interact with a broader range of proteins and exert more diverse biological effects .
Similar Compounds
Heparin: Primarily used as an anticoagulant with a higher degree of sulfation.
Chondroitin Sulfate: Found in cartilage and used in joint health supplements.
Dermatan Sulfate: Involved in wound healing and skin health.
Properties
Molecular Formula |
C26H44N2O41S6 |
|---|---|
Molecular Weight |
1233.0 g/mol |
IUPAC Name |
6-[6-[2-carboxy-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H44N2O41S6/c1-55-15-11(31)17(66-72(43,44)45)25(64-19(15)21(33)34)62-14-6(4-58-71(40,41)42)60-24(8(10(14)30)28-69-75(52,53)54)63-16-12(32)18(67-73(46,47)48)26(65-20(16)22(35)36)61-13-5(3-57-70(37,38)39)59-23(56-2)7(9(13)29)27-68-74(49,50)51/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
AUCMDSPFWRLALD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NOS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NOS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828530.png)
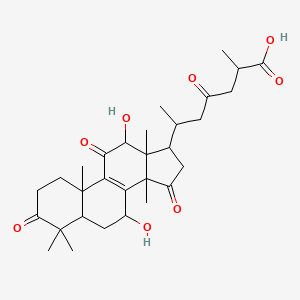
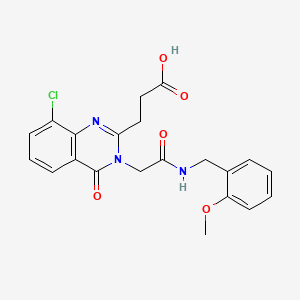
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828540.png)


![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)
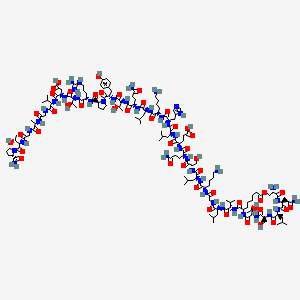
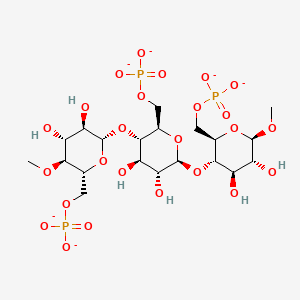
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B10828582.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828586.png)
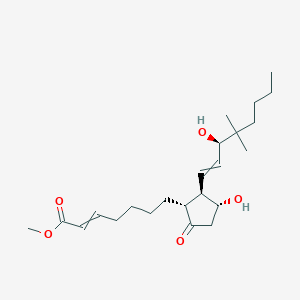
![(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10828596.png)
![(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10828603.png)
